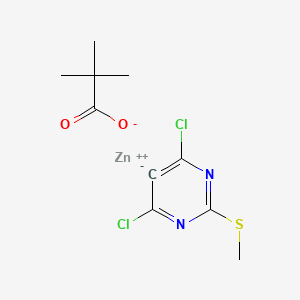
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a coordination compound that features niobium in the +2 oxidation state coordinated to the ligand 1,2,3,4,5-pentamethylcyclopenta-1,3-diene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene can be synthesized through several methods. One common method involves the methylation of cyclopentadiene using methylating agents such as methyl bromide in the presence of a base . Another method involves the use of metal-catalyzed carbon-carbon bond formation reactions .
For the preparation of Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene, niobium pentachloride is typically reduced using a suitable reducing agent in the presence of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and maintaining reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced further, although this is less common.
Substitution: Ligand substitution reactions can occur, where the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or halogens for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions . Substitution reactions often require the presence of other ligands and may be facilitated by heat or light .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield niobium compounds in higher oxidation states, while substitution reactions result in new niobium complexes with different ligands .
Aplicaciones Científicas De Investigación
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of new materials with specific electronic or magnetic properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the niobium ion with the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand. This coordination affects the electronic structure of the niobium ion, influencing its reactivity and interactions with other molecules . The compound can participate in electron transfer reactions, acting as an electron mediator in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylzirconiumtrichloride: This compound features zirconium instead of niobium and has similar coordination properties.
1,2,3,4,5-Pentamethylcyclopentadienylirontricarbonyl: This iron complex also shares the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand but has different electronic properties due to the presence of iron.
Uniqueness
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is unique due to the specific electronic properties imparted by the niobium ion in the +2 oxidation state. This makes it particularly useful in applications requiring specific electronic or catalytic properties .
Propiedades
Fórmula molecular |
C20H30Nb |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Clave InChI |
AJBHFXJZNCJWTB-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Nb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


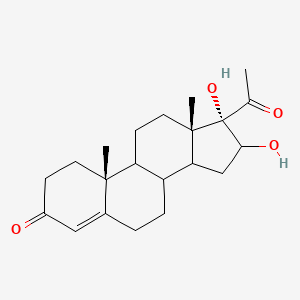

![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
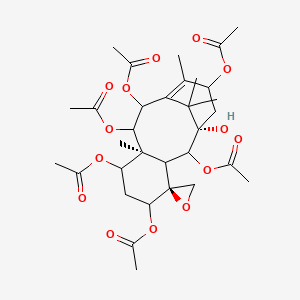
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
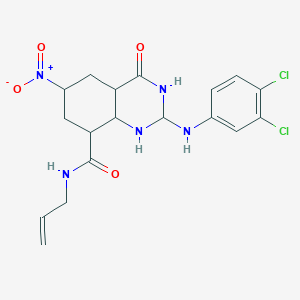
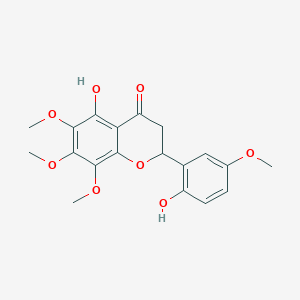
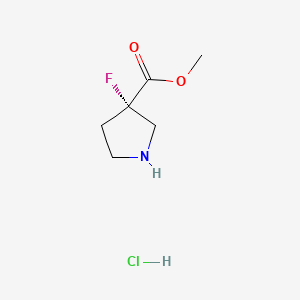
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
